Product packaging for 4,5-Dihexylbenzene-1,2-diamine(Cat. No.:CAS No. 86723-75-3)

4,5-Dihexylbenzene-1,2-diamine

Cat. No.: B13870946
CAS No.: 86723-75-3
M. Wt: 276.5 g/mol
InChI Key: AGSUJWXXTIOXKJ-UHFFFAOYSA-N
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Description

Significance of ortho-Phenylenediamines with Alkyl Substituents in Contemporary Organic Chemistry

ortho-Phenylenediamines, which are 1,2-diaminobenzene derivatives, are a class of aromatic compounds that serve as crucial intermediates in the synthesis of a variety of heterocyclic systems. acs.org The presence of two vicinal amino groups on a benzene (B151609) ring provides a reactive scaffold for the construction of fused five- and six-membered rings. This reactivity is central to the synthesis of important classes of compounds such as benzimidazoles, quinoxalines, and 1,5-benzodiazepines, many of which are found in pharmaceuticals. acs.orgcam.ac.uk

The introduction of alkyl substituents onto the benzene ring of ortho-phenylenediamines significantly influences their physical and chemical properties. Alkyl groups are known to be electron-donating, which can enhance the nucleophilicity of the aromatic ring and the amino groups, thereby affecting the rate and outcome of cyclization reactions. Furthermore, the nature and size of the alkyl substituents can be used to tune the solubility of the resulting compounds and the materials derived from them. For instance, longer alkyl chains, such as the hexyl groups in 4,5-Dihexylbenzene-1,2-diamine, are expected to increase solubility in nonpolar organic solvents, a desirable property for solution-based processing of organic electronic materials. The strategic placement of these substituents also allows for the control of the regioselectivity in subsequent reactions. acs.orgorganic-chemistry.org

Scope of Research on this compound within Synthetic and Materials Science Contexts

While specific research on this compound is not extensively documented in publicly available literature, its structural features point towards a significant potential scope of research. In synthetic chemistry, it is an ideal precursor for the synthesis of novel, highly soluble heterocyclic compounds. The dihexyl substitution pattern can impart unique properties to the resulting benzimidazoles or quinoxalines, potentially leading to new liquid crystalline materials or compounds with interesting photophysical properties.

In the realm of materials science, the focus is on leveraging the properties endowed by the dihexyl chains. This compound is a potential monomer for the synthesis of advanced polymers. For example, poly(azomethine)s, which are conjugated polymers, can be synthesized through the polycondensation of diamines with dicarbonyl compounds. acs.org The incorporation of this compound into such polymers would likely enhance their solubility and processability, which are critical parameters for their application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The long alkyl chains can also influence the solid-state packing of the derived materials, which in turn affects their charge transport properties.

Fundamental Reactivity Patterns of 1,2-Benzenediamines as a Basis for this compound Research

The fundamental reactivity of 1,2-benzenediamines is characterized by the nucleophilic nature of the two amino groups. msu.edu This allows them to readily undergo condensation reactions with a variety of electrophiles. A cornerstone reaction is the synthesis of benzimidazoles, which typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. thieme-connect.com This reaction proceeds via the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration.

Another key reaction is the formation of quinoxalines through the condensation with α-dicarbonyl compounds. This reaction is often high-yielding and provides a straightforward route to a wide array of substituted quinoxalines. The electron-donating nature of the alkyl groups in this compound is expected to facilitate these cyclization reactions.

Furthermore, the amino groups can be involved in N-alkylation and N-arylation reactions, as well as in the formation of Schiff bases. The reactivity can be modulated by the reaction conditions, such as the choice of solvent and catalyst. The study of these fundamental reactivity patterns in simpler, more readily available analogs like 4,5-dimethylbenzene-1,2-diamine (B154071) provides a solid foundation for predicting and exploring the chemistry of this compound.

PropertyData
Compound Name This compound
CAS Number 86723-75-3 chemsrc.com
Molecular Formula C18H32N2
InChI Key AGSUJWXXTIOXKJ-UHFFFAOYSA-N google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32N2 B13870946 4,5-Dihexylbenzene-1,2-diamine CAS No. 86723-75-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86723-75-3

Molecular Formula

C18H32N2

Molecular Weight

276.5 g/mol

IUPAC Name

4,5-dihexylbenzene-1,2-diamine

InChI

InChI=1S/C18H32N2/c1-3-5-7-9-11-15-13-17(19)18(20)14-16(15)12-10-8-6-4-2/h13-14H,3-12,19-20H2,1-2H3

InChI Key

AGSUJWXXTIOXKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=C(C=C1CCCCCC)N)N

Origin of Product

United States

Synthetic Methodologies for 4,5 Dihexylbenzene 1,2 Diamine and Its Derivatives

Strategic Approaches to ortho-Diaminobenzene Synthesis with Long Alkyl Chains

The introduction of long alkyl chains onto a benzene (B151609) ring presents unique synthetic challenges, including steric hindrance and controlling regioselectivity. The synthesis of ortho-diaminobenzenes with such substituents requires carefully planned multi-step sequences.

Reductive Pathways for 4,5-Dihexyl-1,2-dinitrobenzene Precursors

A primary and effective route to 4,5-dialkyl-1,2-phenylenediamines is through the reduction of a 4,5-dialkyl-1,2-dinitrobenzene precursor. acs.org This method hinges on the successful synthesis of the dinitro compound, which is then converted to the diamine.

The key transformation is the reduction of the two nitro groups to amino groups. This is commonly achieved through catalytic hydrogenation. libretexts.orgwikipedia.org For instance, the analogous compound, 4,5-dimethylbenzene-1,2-diamine (B154071), is synthesized efficiently by the catalytic hydrogenation of 4,6-dimethyl-2-nitroaniline, a related dinitro precursor derivative.

Commonly employed methods for the reduction of dinitroarenes include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Catalysts like Palladium on carbon (Pd/C), Platinum (Pt), or Nickel (Ni) are frequently used. wikipedia.org Forcing conditions such as high pressure and temperature may be necessary to reduce the aromatic ring itself, but milder conditions can selectively reduce nitro groups. libretexts.orgwikipedia.org

Catalytic Transfer Hydrogenation: This technique offers an alternative to using pressurized hydrogen gas by employing a hydrogen donor molecule, such as isopropanol (B130326) or hydrazine (B178648) hydrate, in the presence of a catalyst. researchgate.netnih.govrsc.org This approach is often considered safer and can offer high selectivity. researchgate.netnih.gov Catalysts can range from ruthenium complexes to nano-particulate cobalt. researchgate.netnih.gov

Metal-Acid Reduction: Classic methods using metals like Tin (Sn) or Iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective for reducing nitro groups. libretexts.org

A typical reaction for the reduction of a dinitro precursor is summarized below:

PrecursorReagents/CatalystProductReference
4,5-Dialkyl-1,2-dinitrobenzeneH₂, Pd/C4,5-Dialkyl-1,2-phenylenediamine libretexts.org
m-DinitrobenzeneH₂, Ru-SnOₓ/Al₂O₃m-Nitroaniline / m-Phenylenediamine mdpi.com
Aromatic Nitro CompoundsHydrazine Hydrate, Co(0) NanoparticlesAnilines researchgate.net

This interactive table summarizes common reductive pathways.

Halogenation-Assisted Routes to Substituted Benzenediamines and Subsequent Alkylation

An alternative strategy involves the use of halogenated benzene derivatives. masterorganicchemistry.comchemistrysteps.com This route can offer different regiochemical outcomes compared to direct alkylation and nitration. A plausible, though potentially complex, pathway could involve:

Halogenation: Starting with o-xylene (B151617) or a related dialkylbenzene, a halogen (e.g., Br₂) is introduced, typically with a Lewis acid catalyst like FeBr₃. chemistrysteps.com

Nitration: The resulting halogenated compound is then subjected to nitration. The existing alkyl and halogen substituents will direct the position of the incoming nitro groups.

Alkylation: The hexyl chains could be introduced via a nucleophilic aromatic substitution or a cross-coupling reaction, potentially displacing the halogen atoms.

Reduction: The final step would be the reduction of the nitro groups to amines as described previously.

This approach is intricate because the directing effects of multiple substituents must be carefully managed to achieve the desired 4,5-disubstituted-1,2-diamine product.

Coupling Reactions for Dihexylbenzene Scaffold Formation Prior to Diamination

Modern cross-coupling reactions provide a powerful tool for constructing the specific carbon skeleton of the target molecule before introducing the nitrogen functionalities. The Suzuki-Miyaura coupling is a prominent example. libretexts.orgscielo.org.mx

A viable synthesis could begin with a di-halogenated benzene, such as 1,2-dibromo-4,5-dinitrobenzene. This precursor could then undergo a double Suzuki coupling reaction with a hexyl-containing organoborane reagent to install the two hexyl chains. molaid.com

Example Synthetic Step:

Reactants: 1,4-Dibromo-2,5-dihexylbenzene can be used as a starting scaffold in Suzuki coupling reactions to build more complex aromatic systems. atomfair.comkimyakongreleri.org

Reaction: The di-bromo compound is reacted with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. libretexts.org

Once the 1,2-dihexylbenzene (B1316274) scaffold is formed, the subsequent challenge is the regioselective introduction of two amino groups in an ortho relationship. The most direct method is a double nitration followed by reduction. msu.edumasterorganicchemistry.comlibretexts.orgchemguide.co.uk However, the nitration of 1,2-dialkylbenzenes can lead to a mixture of isomers, making purification difficult. acs.org The directing effects of the two ortho-alkyl groups would favor nitration at the 4- and 5-positions, but other isomers are possible.

Novel Synthetic Routes for 4,5-Dihexylbenzene-1,2-diamine Analogues

Research continues to seek more efficient, selective, and environmentally friendly methods for synthesizing complex aromatic amines.

Regioselective Functionalization of Benzene Ring Systems

Achieving high regioselectivity is crucial in the synthesis of unsymmetrically substituted o-phenylenediamines and their analogues. beilstein-journals.orgrsc.orgopenalex.org Traditional methods like electrophilic aromatic substitution often yield isomeric mixtures that are difficult to separate. acs.org

Modern approaches focus on directed C-H amination or functionalization, where a pre-existing group on the ring directs incoming reagents to a specific position. nih.gov While classical nitration is a common method for introducing amino groups (via reduction), it can lack selectivity. msu.edunih.gov Transition-metal-catalyzed cross-coupling reactions are more modern and selective but require pre-functionalized substrates. nih.gov

Recent advances include radical arene amination, which can provide concise access to o-phenylenediamines by utilizing noncovalent interactions to control positional selectivity. nih.gov Another strategy involves the cyclocondensation of specifically substituted o-phenylenediamines with other reagents to build more complex heterocyclic systems, a method where the final structure is dictated by the starting materials. acs.orgbeilstein-journals.org

MethodDescriptionAdvantageReference
Directed C-H AminationA directing group guides a catalyst to functionalize a specific C-H bond.High regioselectivity, reduced need for protecting groups. nih.gov
CyclocondensationReaction of a substituted o-phenylenediamine (B120857) with a dicarbonyl compound.Builds complex heterocycles in a controlled manner. acs.orgbeilstein-journals.org
Radical Arene AminationUtilizes radical intermediates and noncovalent interactions for selective amination.Concise route to o-phenylenediamines. nih.gov

This interactive table highlights modern regioselective functionalization techniques.

Development of Greener Synthetic Protocols for Alkylated Diamines

Green chemistry principles aim to develop synthetic protocols that are more environmentally benign. researchgate.net For the synthesis of alkylated diamines, this includes using less hazardous reagents, minimizing waste, and employing catalytic methods.

Key green approaches applicable to diamine synthesis include:

Catalyst- and Solvent-Free Reduction: For the reduction of imines (formed from aldehydes and amines), using sodium borohydride (B1222165) without a catalyst or solvent provides an efficient and clean method to produce the corresponding diamines with high yields and simple work-up procedures. researchgate.net

Aqueous Medium Reactions: Performing reactions, such as the condensation of 1,2-phenylenediamines with other reactants, in water instead of hazardous organic solvents can simplify procedures and improve safety. scirp.org

Catalytic Transfer Hydrogenation: As mentioned earlier, using hydrogen donors like formic acid or isopropanol avoids the need for high-pressure hydrogen gas, making the process inherently safer. researchgate.netmdpi.com This method has been successfully applied to the reduction of various functional groups, including nitroarenes and nitriles. researchgate.netnih.gov

Microwave-Assisted Synthesis: Using microwave heating can dramatically reduce reaction times and sometimes improve yields, as demonstrated in Suzuki-Miyaura cross-coupling reactions. scielo.org.mx

These greener protocols are actively being developed to replace traditional methods that often involve harsh conditions or toxic reagents. researchgate.netscirp.org

Purification and Characterization Methodologies for Synthetic Products

Following the synthesis of this compound and its derivatives, rigorous purification and characterization are essential to ensure the isolation of the target compound with high purity and to confirm its molecular structure. These processes involve a combination of advanced chromatographic and spectroscopic techniques.

Advanced Chromatographic Separation Techniques

The purification of synthetic products like this compound, which are often present in complex mixtures containing starting materials, by-products, and catalysts, necessitates the use of advanced chromatographic methods. The choice of technique is primarily dictated by the physicochemical properties of the compound, particularly its polarity and volatility.

Column Chromatography: A fundamental and widely used technique for the purification of this compound is silica (B1680970) gel column chromatography. google.comsemanticscholar.orggoogle.com Given the non-polar nature of the two hexyl chains, a non-polar eluent system is typically employed. A common approach involves using a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a solvent such as ethyl acetate (B1210297) or dichloromethane. google.comgoogle.com This method effectively separates the desired diamine from more polar impurities. The progress of the separation is monitored by Thin Layer Chromatography (TLC). google.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): For achieving higher purity or for analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating aromatic amines. mdpi.com In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the hexyl chains of the analyte and the stationary phase. More complex mixtures can be resolved using multidimensional chromatography techniques, such as two-dimensional GC (GC-GC) or comprehensive two-dimensional GC (GCxGC), which offer higher resolution and peak capacity. mdpi.com

Gel Permeation Chromatography (GPC): GPC is another technique that has been utilized for the purification of related large molecular structures, separating molecules based on their size and hydrodynamic volume. semanticscholar.org This can be particularly useful for removing polymeric impurities or for separating oligomeric derivatives.

Interactive Table 1: Chromatographic Separation Techniques

A summary of advanced chromatographic techniques applicable for the purification of this compound.

TechniqueStationary PhaseMobile Phase PrincipleSeparation BasisApplication
Column Chromatography Silica GelGradient elution (e.g., Hexane/Ethyl Acetate)Adsorption/PolarityPreparative scale purification
HPLC (Reversed-Phase) C18 or other non-polar materialPolar solvent mixture (e.g., Acetonitrile/Water)Partitioning/HydrophobicityHigh-purity separation, analysis
Gas Chromatography (GC) Various polar/non-polar columnsInert carrier gasVolatility/Boiling PointAnalysis of volatile derivatives
Gel Permeation Chromatography (GPC) Porous polymer beadsOrganic solvent (e.g., THF)Size ExclusionSeparation of large molecules/polymers

Spectroscopic Validation of Molecular Structures

Once purified, the identity and structural integrity of this compound are confirmed using a suite of spectroscopic methods. Each technique provides unique information about the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum of symmetrically substituted this compound is expected to be relatively simple. Key signals would include a singlet for the two aromatic protons (Ar-H), a broad singlet for the four amine protons (-NH₂), and a series of multiplets in the aliphatic region (approximately δ 0.8-2.7 ppm) corresponding to the protons of the two hexyl chains (a triplet for the terminal -CH₃, and multiplets for the -(CH₂)₅- groups). google.comgoogle.com

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing distinct signals for the aromatic carbons and the six different carbons of the hexyl chains. google.comgoogle.com Due to symmetry, only six signals would be expected for the twelve aromatic carbons (four substituted and two protonated) and six signals for the twelve carbons of the hexyl chains.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by:

Two distinct, sharp bands in the region of 3350-3450 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine groups. smolecule.com

Strong absorptions around 2850-2960 cm⁻¹ due to the C-H stretching of the hexyl alkyl chains. google.com

Aromatic C-H stretching vibrations typically appearing above 3000 cm⁻¹.

N-H bending (scissoring) vibrations around 1600-1650 cm⁻¹.

C-N stretching bands in the 1250-1300 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₈H₃₂N₂), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecular ion peak [M]⁺. smolecule.com Common fragmentation pathways would likely involve the loss of alkyl fragments from the hexyl chains.

Interactive Table 2: Spectroscopic Data for Structural Validation

Predicted and characteristic spectroscopic data for the validation of the this compound structure.

Spectroscopic MethodFeatureExpected Chemical Shift / Wavenumber / m/zStructural Interpretation
¹H NMR Aromatic Protons~ δ 6.5-7.0 ppm (singlet)Two equivalent protons on the benzene ring
Amine Protons~ δ 3.5-4.5 ppm (broad singlet)Four equivalent protons of two -NH₂ groups
Alkyl Protons~ δ 0.8-2.7 ppm (multiplets, triplet)Protons of the two C₆H₁₃ chains
¹³C NMR Aromatic Carbons~ δ 110-145 ppmCarbons of the substituted benzene ring
Alkyl Carbons~ δ 14-36 ppmCarbons of the two C₆H₁₃ chains
IR Spectroscopy N-H Stretch3350 - 3450 cm⁻¹ (two bands)Primary amine (-NH₂) functional groups
C-H (Alkyl) Stretch2850 - 2960 cm⁻¹C-H bonds in the hexyl chains
N-H Bend1600 - 1650 cm⁻¹Bending vibration of -NH₂ groups
Mass Spectrometry Molecular Ion [M]⁺m/z ≈ 276.2565Molecular weight of C₁₈H₃₂N₂

Reaction Chemistry and Mechanistic Investigations of 4,5 Dihexylbenzene 1,2 Diamine

Heterocyclic Annulation Reactions Involving 4,5-Dihexylbenzene-1,2-diamine

Annulation, or ring-forming, reactions are a cornerstone of the chemistry of o-phenylenediamines. For this compound, these reactions provide pathways to synthesize functionalized heterocyclic systems, where the dihexyl substituents enhance solubility and processability, particularly for applications in organic electronics.

The condensation of o-phenylenediamines with carbonyl compounds such as aldehydes and ketones is a fundamental and widely used method for synthesizing benzimidazole (B57391) derivatives. semanticscholar.orgencyclopedia.pubjyoungpharm.org This reaction, when applied to this compound, results in the formation of 5,6-dihexyl-2-substituted-1H-benzimidazoles. The reaction typically proceeds through the initial formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the stable benzimidazole ring. uit.no

Several methods exist for this transformation, including the Phillips-Ladenburg and Weidenhagen reactions. semanticscholar.org The Phillips-Ladenburg method involves the condensation of the diamine with carboxylic acids at high temperatures, while the Weidenhagen reaction utilizes aldehydes or ketones, often in the presence of an oxidizing agent like a copper(II) salt. semanticscholar.org Modern approaches aim for greener and more efficient syntheses, employing various catalysts and reaction conditions. For instance, reactions can be carried out in methanol (B129727) at room temperature without a catalyst, affording products in very short reaction times. uit.no Other methodologies use catalysts like ammonium (B1175870) chloride, lanthanum chloride, or even metal-free conditions with elemental sulfur to facilitate the cyclization. semanticscholar.orgencyclopedia.pub

The general mechanism involves an acid-catalyzed condensation between one of the amine groups and the carbonyl compound to form a carbinolamine, which then dehydrates to an imine intermediate. uit.no Subsequent nucleophilic attack by the second amine group onto the imine carbon leads to a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product. uit.no Air is often a sufficient oxidant for this final step. organic-chemistry.org

Carbonyl ReactantCatalyst/ConditionsProductReference
BenzaldehydeEr(OTf)₃, Water, MW or Heat1-benzyl-2-phenyl-1H-benzimidazole (from o-phenylenediamine) beilstein-journals.org
Various AldehydesMethanol, Room Temp, 1 min2-Arylbenzimidazoles (from various phenylenediamines) uit.no
AldehydesCeric Ammonium Nitrate (CAN), PEG, 50°C2-Substituted benzimidazoles encyclopedia.pub
AldehydesAmmonium Chloride, Ethanol, 80-90°CMonosubstituted benzimidazoles encyclopedia.pub
Carboxylic AcidsPolyphosphoric acid, 200°C2-Substituted benzimidazoles semanticscholar.org

This table illustrates general conditions for benzimidazole synthesis from o-phenylenediamines, which are applicable to this compound.

The reaction of this compound with sulfur-containing reagents provides access to important heterocyclic systems like benzothiadiazoles. Specifically, 2,1,3-benzothiadiazoles are synthesized by reacting o-phenylenediamines with thionyl chloride (SOCl₂), often in the presence of a base like triethylamine (B128534) or pyridine. mdpi.comwikipedia.org This reaction, when applied to this compound, would yield 5,6-dihexyl-2,1,3-benzothiadiazole. This derivative is a key building block in the synthesis of conjugated polymers and small molecules for organic electronic applications, where the benzothiadiazole unit acts as an electron acceptor. wikipedia.orgrsc.org

The synthesis is straightforward and generally high-yielding. wikipedia.org The mechanism involves the reaction of both amine groups with thionyl chloride to form a cyclic sulfinamide intermediate, which then eliminates sulfur dioxide to form the benzothiadiazole ring. The hexyl groups on the benzene (B151609) ring enhance the solubility of these derivatives, facilitating their use in solution-processed electronic devices. researchgate.net Bromination of the resulting benzothiadiazole can be performed to introduce reactive sites for further cross-coupling reactions. wikipedia.org

Related dithiazole structures, such as benzo semanticscholar.orgmdpi.comCurrent time information in Bangalore, IN.dithiazoles, can also be synthesized from diamine precursors, for example, by reaction with disulfur (B1233692) dichloride (S₂Cl₂), a process related to the Herz reaction. mdpi.com

ReagentProduct StructureReference
Thionyl Chloride (SOCl₂)5,6-Dihexyl-2,1,3-benzothiadiazole mdpi.comwikipedia.org
Disulfur Dichloride (S₂Cl₂)5,6-Dihexylbenzo semanticscholar.orgmdpi.comCurrent time information in Bangalore, IN.dithiazolyl radical cation mdpi.com

This table shows potential products from the reaction of this compound with sulfur-based reagents.

Detailed kinetic and thermodynamic studies specifically on the cyclization reactions of this compound are not extensively documented in the public literature. However, general principles of reaction kinetics for similar heterocyclic formations can be applied. The rate of benzimidazole formation, for example, is influenced by factors such as the nature of the reactants, catalyst, solvent, and temperature. uit.nobeilstein-journals.org

Kinetic investigations of related macrocyclization reactions have utilized machine-learning-augmented data to determine rate constants for competing cyclization and oligomerization pathways. nih.gov Such studies reveal that rate constants can vary significantly depending on the structure of the precursors. nih.gov For the formation of benzimidazoles from o-phenylenediamines and aldehydes, the reaction is often rapid, with some methods reporting completion within one minute at room temperature. uit.no This suggests a low activation energy barrier for the cyclization and oxidation steps under these conditions.

Condensation Reactions of this compound

Condensation reactions are a broad class of reactions where two molecules join together with the loss of a small molecule, such as water. chemguide.co.uk The diamine functionality of this compound makes it an ideal substrate for such reactions, leading to the formation of Schiff bases and high-molecular-weight polymers.

This compound readily reacts with two equivalents of an aldehyde or ketone via a condensation reaction to form a di-Schiff base (or di-imine). scirp.orgdergipark.org.tr In this reaction, the nitrogen atoms of the diamine act as nucleophiles, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule for each condensation event, resulting in the formation of a carbon-nitrogen double bond (C=N), known as an imine or azomethine group. dergipark.org.trnih.gov

The reaction is typically carried out by refluxing the diamine and the carbonyl compound in a suitable organic solvent like methanol or ethanol. scirp.orgipinnovative.com The formation of the Schiff base is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum. scirp.org These Schiff bases are valuable as ligands in coordination chemistry and as intermediates in organic synthesis. scirp.orgresearchgate.net The hexyl groups confer high solubility in common organic solvents.

Carbonyl CompoundResulting Schiff Base StructureReference
Benzaldehyde (2 eq.)N,N'-bis(benzylidene)-4,5-dihexylbenzene-1,2-diamine scirp.orgdergipark.org.tr
Salicylaldehyde (2 eq.)N,N'-bis(2-hydroxybenzylidene)-4,5-dihexylbenzene-1,2-diamine dergipark.org.tr
Acetone (2 eq.)N,N'-bis(propan-2-ylidene)-4,5-dihexylbenzene-1,2-diamine masterorganicchemistry.com

This table illustrates the expected di-Schiff base products from the condensation of this compound with various carbonyl compounds.

As a diamine, this compound can serve as a monomer in polycondensation reactions to produce various polymers. researchgate.netgoogle.com When reacted with difunctional monomers like dicarboxylic acids, dioyl chlorides, or dianhydrides, it can form polyamides and polyimides, respectively. researchgate.netsavemyexams.com

For example, polycondensation with a dicarboxylic acid (or its more reactive dioyl chloride derivative) would yield a polyamide, a polymer characterized by repeating amide linkages (-CO-NH-). savemyexams.com The structure of such a polymer would incorporate the soluble 4,5-dihexylphenylene unit into the polymer backbone. Similarly, reaction with a tetracarboxylic dianhydride would lead to the formation of a polyimide, known for their high thermal stability. researchgate.net

The inclusion of the flexible, long hexyl chains is a strategic approach in polymer design to enhance the solubility of otherwise rigid and intractable aromatic polymers. researchgate.net This improved solubility in organic solvents allows for easier processing and characterization of the resulting materials, making them suitable for applications where solution-casting of films is required. researchgate.netgoogle.com The diamine can also be used to synthesize poly(azomethine)s through polycondensation with dicarbonyl compounds. researchgate.net

Electropolymerization and Oxidative Reactivity of this compound Derivatives

The electropolymerization of o-phenylenediamine (B120857) and its derivatives is a well-established method for producing polymeric films with interesting properties. researchgate.netsioc-journal.cn This process typically involves the electrochemical oxidation of the monomer, leading to the formation of radical cations that subsequently couple to form polymer chains. The reaction is highly dependent on factors such as the pH of the electrolyte solution, the applied potential, and the nature of substituents on the aromatic ring. researchgate.netrsc.org

For o-phenylenediamine itself, electrochemical oxidation in acidic or neutral solutions leads to the formation of a polymer, often with a ladder-like structure. researchgate.netrsc.org In highly alkaline solutions (pH ≥ 11), o-PD exhibits a more straightforward, reversible redox behavior without significant polymerization. researchgate.net The introduction of alkyl substituents, such as the hexyl groups in this compound, is known to affect the oxidation potential. Electron-donating alkyl groups generally lower the oxidation potential, making the monomer easier to oxidize compared to the unsubstituted o-phenylenediamine. rsc.org

The oxidative polymerization of phenylenediamine monomers can also be achieved through chemical methods, using oxidizing agents like ammonium persulfate or potassium dichromate. tandfonline.comresearchgate.netnih.gov The resulting polymer's structure and properties, such as solubility and molecular weight, are influenced by the reaction conditions and the specific monomers used. tandfonline.comtandfonline.com For instance, the presence of bulky alkyl groups can enhance the solubility of the resulting polymers in common organic solvents. rsc.org

The general mechanism for the electropolymerization of o-phenylenediamine is believed to proceed via the formation of a phenazine-like ladder structure. The initial oxidation of the diamine leads to radical cations, which then dimerize and undergo further oxidation and cyclization steps.

Table 1: Inferred Electrochemical Properties of this compound based on Analogous Compounds

PropertyExpected Behavior for this compoundRationale based on Analogous Compounds
Oxidation Potential Lower than unsubstituted o-phenylenediamineThe two electron-donating hexyl groups increase the electron density of the aromatic ring, facilitating oxidation. rsc.org
Polymerization Likely to undergo electropolymerization in acidic/neutral mediao-Phenylenediamine and its alkyl derivatives are known to form polymers under these conditions. researchgate.netrsc.org
Solubility of Polymer Potentially higher in organic solventsThe long alkyl chains would increase the organophilic character of the polymer. rsc.org
Polymer Structure Expected to form a ladder-type polymer with phenazine-like unitsThis is the generally accepted structure for poly(o-phenylenediamine). rsc.org

This table is based on inferred properties from the behavior of o-phenylenediamine and its other alkyl-substituted derivatives, as direct experimental data for this compound is not available.

Further research into the electrochemical behavior of this compound would be necessary to fully elucidate its specific oxidative reactivity and the properties of its corresponding polymer. However, the extensive studies on related o-phenylenediamine derivatives provide a solid foundation for predicting its electrochemical characteristics.

Coordination Chemistry of 4,5 Dihexylbenzene 1,2 Diamine and Its Metal Complexes

4,5-Dihexylbenzene-1,2-diamine as a Bidentate Ligand in Metal Complexation

As a bidentate ligand, this compound coordinates to a metal center through the lone pairs of electrons on its two nitrogen atoms, forming a stable five-membered chelate ring. This chelation is a key feature of its coordination chemistry, leading to the formation of well-defined metal complexes.

The coordination of this compound has been explored with a range of transition metals, including but not limited to copper (Cu), ruthenium (Ru), nickel (Ni), and platinum (Pt). The nature of the metal-ligand bond and the resulting geometry of the complex are influenced by the electronic configuration and preferred coordination number of the metal ion.

For instance, with copper(II), it is anticipated to form square planar or distorted octahedral complexes, depending on the presence of other coordinating ligands or counter-ions. Ruthenium complexes, particularly with Ru(II), are known to adopt octahedral geometries, often incorporating other ligands to satisfy the metal's coordination sphere. Nickel(II) can form square planar or tetrahedral complexes with diamine ligands, and the specific geometry is often dictated by the steric and electronic properties of the ligands involved. Platinum(II) complexes with diamine ligands are typically square planar and are of significant interest due to their potential applications in catalysis and materials science.

The two hexyl groups at the 4 and 5 positions of the benzene (B151609) ring exert a significant influence on the properties of the ligand and its metal complexes. These long alkyl chains increase the steric bulk of the ligand, which can affect the coordination geometry around the metal center. This steric hindrance may prevent the formation of certain polymeric structures and favor the formation of discrete mononuclear complexes.

Furthermore, the hexyl groups are electron-donating through an inductive effect. This electronic influence increases the electron density on the benzene ring and, consequently, on the nitrogen donor atoms. This enhanced electron-donating ability can strengthen the metal-ligand bond and modulate the redox potential of the resulting metal complex. The increased lipophilicity imparted by the hexyl chains also enhances the solubility of the ligand and its complexes in nonpolar organic solvents, which is a crucial factor for their synthesis, purification, and application in various solution-based processes.

Synthesis and Structural Elucidation of Metal Complexes of this compound

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and their structures can be elucidated using a combination of analytical techniques.

Table 1: Expected Crystallographic Parameters for a Hypothetical [M(this compound)Cl₂] Complex

Parameter Expected Value/Range
Coordination Geometry Distorted Square Planar/Tetrahedral
M-N Bond Length (Å) 2.0 - 2.2
M-Cl Bond Length (Å) 2.2 - 2.4
N-M-N Bite Angle (°) 80 - 85

Note: These are generalized expected values based on related structures and would vary depending on the specific metal (M).

Various spectroscopic techniques are employed to probe the interactions between the metal and the this compound ligand.

Infrared (IR) Spectroscopy: The N-H stretching frequencies in the IR spectrum of the free ligand are expected to shift upon coordination to a metal center. This shift provides evidence of the involvement of the amino groups in bonding.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes can provide insights into the d-d transitions of the metal ion and charge transfer bands between the metal and the ligand. These spectra are sensitive to the coordination environment of the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic species. Shifts in the resonances of the aromatic and alkyl protons upon coordination can provide information about the metal-ligand interaction and the symmetry of the complex in solution.

Redox Properties and Electrochemistry of Metal-4,5-Dihexylbenzene-1,2-diamine Complexes

The electrochemical behavior of metal complexes of this compound is of significant interest as it provides information about the accessibility of different oxidation states of the metal center. Techniques such as cyclic voltammetry can be used to determine the redox potentials of the metal-centered and/or ligand-centered electron transfer processes.

Table 2: Predicted Electrochemical Data for a Hypothetical Ruthenium(II) Complex

Redox Couple Potential Range (vs. Fc/Fc⁺) Description
Ru(II)/Ru(III) +0.4 to +0.8 V Metal-centered oxidation
Ligand-based reduction -1.5 to -2.0 V Reduction of the diamine ligand

Note: These are predicted ranges and the actual values would need to be determined experimentally.

Computational Analysis of Coordination Modes and Stability of Complexes

In the absence of direct experimental data for the coordination complexes of this compound, computational chemistry serves as a powerful predictive tool. Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the probable coordination modes, geometric parameters, and thermodynamic stability of its metal complexes. Such analyses are crucial for understanding the intrinsic properties of these molecules and guiding synthetic efforts.

Computational models for metal complexes of this compound and related ligands, such as o-phenylenediamine (B120857), are typically constructed using software packages like Gaussian, ORCA, or ADF. mdpi.com The choice of functional and basis set is critical for obtaining accurate results. A common approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. acs.org For the metal atoms, effective core potentials (ECPs) like LanL2DZ are often used to account for relativistic effects, while Pople-style basis sets such as 6-31G(d,p) are applied to the lighter atoms (C, H, N, O). mdpi.com

The primary coordination mode of this compound is expected to be as a bidentate N,N'-donor ligand, chelating to a metal center through the lone pairs of the two adjacent amine groups. This is consistent with the known coordination chemistry of o-phenylenediamine and its derivatives. worldresearchersassociations.com Computational geometry optimizations of hypothetical complexes, for instance with transition metals like Cu(II), Ni(II), or Zn(II), would likely reveal a five-membered chelate ring, which is a highly stable arrangement.

The stability of the metal complexes of this compound can be assessed computationally through the calculation of binding energies. The binding energy represents the energy released upon the formation of the complex from the metal ion and the ligand. A more negative binding energy indicates a more stable complex. For a hypothetical reaction M²⁺ + L -> [ML]²⁺, where M is a metal and L is this compound, the binding energy (ΔE_bind) would be calculated as:

ΔE_bind = E_[ML]²⁺ - (E_M²⁺ + E_L)

where E_[ML]²⁺, E_M²⁺, and E_L are the total electronic energies of the complex, the metal ion, and the ligand, respectively, obtained from DFT calculations.

Frontier Molecular Orbital (FMO) analysis is another important aspect of the computational study of these complexes. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE_HOMO-LUMO) provide information about the chemical reactivity and kinetic stability of the complex. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. The distribution of the HOMO and LUMO densities can also reveal the nature of the metal-ligand bonding and the sites most susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further elucidate the nature of the metal-ligand interactions by quantifying the charge transfer between the ligand and the metal. This analysis can provide insights into the covalency of the metal-nitrogen bonds.

While specific computational data for this compound complexes is not available in the literature, the table below presents a hypothetical set of calculated parameters for its complexes with selected divalent transition metals, based on typical values observed for similar o-phenylenediamine derivatives.

Catalytic Applications of 4,5 Dihexylbenzene 1,2 Diamine and Its Derivatives

Role of 4,5-Dihexylbenzene-1,2-diamine in Organocatalysis

The role of this compound in organocatalysis is not documented in the available scientific literature. While bifunctional organocatalysts are often derived from chiral diamines combined with hydrogen-bond donors, there are no specific examples or studies involving the this compound moiety. mdpi.comnih.govunibo.it

Heterogeneous Catalysis Incorporating this compound Moieties

No information could be located on the incorporation of this compound moieties into heterogeneous catalysts. While the immobilization of metal-diamine complexes or organocatalysts on solid supports is a known strategy for creating recyclable heterogeneous catalysts, there are no reports of this being accomplished with the specified compound. mdpi.comnih.gov

Advanced Materials Science Applications of 4,5 Dihexylbenzene 1,2 Diamine

Incorporation of 4,5-Dihexylbenzene-1,2-diamine into Polymeric Materials

The bifunctionality of this compound allows for its integration into various polymer structures, where it can serve as a monomer, a curing agent, or a cross-linking component. These roles are critical in tailoring the properties of polymers for specific advanced applications.

Conjugated polymers are a class of organic materials that possess alternating single and double bonds, leading to delocalized π-electron systems. This electronic structure is the basis for their use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kennesaw.edukennesaw.edu The properties of conjugated polymers can be finely tuned by modifying their chemical structure, and the incorporation of specific monomers is a key strategy in this process. rsc.org

This compound can be utilized as a monomer in the synthesis of conjugated polymers. The diamine functionality allows it to be polymerized with various comonomers, such as dicarbonyl compounds, to form polymers with conjugated backbones like polyimines or polyquinoxalines. The benzene (B151609) ring contributes to the π-conjugated system, while the hexyl chains enhance the solubility of the resulting polymers in common organic solvents, which is crucial for solution-based processing techniques like spin-coating and inkjet printing. researchgate.net

The electronic properties of conjugated polymers derived from this compound are influenced by the electron-donating nature of the diamine groups. This can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer, which in turn determines its optical and electronic characteristics. For instance, in donor-acceptor copolymers, the this compound unit can act as the electron-rich donor component. kennesaw.edu The resulting intramolecular charge transfer can lead to polymers with tailored absorption and emission spectra, making them suitable for specific optoelectronic applications. kennesaw.edu

Below is a table summarizing the potential effects of incorporating this compound into conjugated polymers for optoelectronic applications.

PropertyEffect of this compound IncorporationRationale
Solubility EnhancedThe two hexyl chains increase the polymer's solubility in organic solvents, facilitating solution processing.
HOMO Energy Level IncreasedThe electron-donating diamine groups raise the HOMO energy level of the polymer.
Optical Band Gap TunablePolymerization with different acceptor comonomers allows for the tuning of the optical band gap.
Morphology InfluencedThe alkyl side chains can affect the intermolecular packing and thin-film morphology of the polymer.

The diamine groups of this compound are reactive towards various functional groups, such as epoxides and isocyanates. This reactivity makes it an effective curing agent or cross-linking component in the synthesis of thermosetting polymers. mdpi.comrsc.org Curing is a process in which a polymer resin is hardened by creating cross-links between its polymer chains. Cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the final material. pittstate.edu

When used as a curing agent for epoxy resins, the primary amine groups of this compound react with the epoxide rings in a ring-opening addition reaction. This process forms a three-dimensional, cross-linked network. The aromatic nature of the benzene ring in this compound can impart rigidity and improved thermal stability to the cured epoxy network. The hexyl chains, on the other hand, can introduce a degree of flexibility and improve the toughness of the material. The balance between the rigid aromatic core and the flexible alkyl chains allows for the fine-tuning of the mechanical properties of the cured polymer. pittstate.edu

The effectiveness of a diamine as a cross-linking agent can be influenced by its molecular structure. mdpi.com The presence of two amine groups on the this compound molecule allows for the formation of a well-defined network structure. The following table illustrates the potential impact of using this compound as a curing agent.

Property of Cured PolymerInfluence of this compound
Glass Transition Temperature (Tg) Increased due to the rigidity of the aromatic core.
Mechanical Strength Enhanced through the formation of a cross-linked network.
Thermal Stability Improved due to the aromatic structure.
Chemical Resistance Increased as a result of the stable cross-linked network.

Polyimines, also known as Schiff base polymers, are formed through the polycondensation reaction of diamines and dicarbonyl compounds. These polymers are known for their good thermal stability and mechanical properties. nih.gov this compound is a suitable monomer for the synthesis of polyimines. The reaction of its diamine groups with aldehydes or ketones results in the formation of imine linkages (-C=N-) in the polymer backbone.

The incorporation of the this compound moiety into the polyimine backbone contributes significantly to the thermal stability of the resulting polymer. mdpi.com The aromatic rings are inherently stable at high temperatures. Furthermore, the formation of extensive polymeric networks can lead to materials with high decomposition temperatures. researchgate.net The hexyl side chains, while primarily enhancing solubility, can also influence the polymer's glass transition temperature and processing characteristics.

Research into thermally stable polymers is driven by the demand for materials that can withstand harsh operating conditions in aerospace, electronics, and automotive applications. mdpi.com Polyimines and related polymeric networks derived from functionalized diamines like this compound are promising candidates for such applications. The table below summarizes key characteristics of polyimines synthesized using this compound.

FeatureDescription
Polymerization Reaction Polycondensation of this compound with a dicarbonyl compound.
Key Linkage Imine (-C=N-)
Expected Thermal Stability High, due to the aromatic backbone.
Solubility Good in organic solvents, facilitated by the hexyl side chains.
Potential Applications High-performance plastics, membranes, and electronic materials.

Functional Materials Derived from this compound

Beyond its role in polymer synthesis, this compound can be a precursor to a range of functional materials with specific electronic, optical, or responsive properties. The combination of the aromatic core and the functional diamine groups allows for the design of molecules and materials with tailored functionalities.

Organic semiconductors are the active components in many organic electronic devices. Their performance is largely determined by their ability to transport charge carriers (electrons and holes). mdpi.comfiveable.me The charge transport in these materials can occur through two primary mechanisms: hopping transport, which is common in disordered or amorphous materials, and band-like transport, which is observed in highly ordered crystalline materials. fiveable.me

Materials derived from this compound have the potential to be used as organic semiconductors. The π-conjugated system of the benzene ring provides the pathway for charge transport. The electron-donating diamine groups can influence the material's charge-carrying capacity. The hexyl side chains play a crucial role in controlling the solid-state packing of the molecules, which in turn significantly affects the charge carrier mobility. nih.gov By tuning the intermolecular interactions, it is possible to optimize the pathways for charge transport.

The development of new organic semiconductors is a vibrant area of research, with the goal of achieving higher charge mobilities and improved device performance. nih.govrsc.org The versatility of the this compound structure allows for its chemical modification to create a family of related materials with different electronic properties. The following table outlines the key parameters relevant to the performance of organic semiconductors derived from this compound.

ParameterRelevance to Organic SemiconductorsInfluence of this compound Structure
Charge Carrier Mobility (µ) A measure of how quickly charge carriers move through the material. fiveable.meDependent on the intermolecular packing, which is influenced by the hexyl chains.
HOMO/LUMO Energy Levels Determine the ease of charge injection and the open-circuit voltage in solar cells.Tunable through the electron-donating diamine groups and further chemical modification.
Molecular Packing The arrangement of molecules in the solid state, which dictates the efficiency of charge transport.Controlled by the interplay between the aromatic core and the flexible hexyl side chains.
Processability The ability to form high-quality thin films.Enhanced by the solubility provided by the hexyl chains.

Responsive materials, also known as "smart" materials, are designed to change their properties in response to external stimuli such as light, heat, pH, or the presence of specific chemical species. sjtu.edu.cnrsc.org This responsiveness is achieved by incorporating functional groups or molecular subunits that can undergo a reversible change in their structure or conformation.

The this compound subunit can be incorporated into polymers or molecular systems to create responsive materials. The diamine groups can act as recognition sites for specific analytes or as pH-sensitive moieties. For example, the protonation and deprotonation of the amine groups can lead to changes in the material's optical or electronic properties, forming the basis for a chemical sensor.

Furthermore, the diamine functionality can be used to create dynamic covalent bonds, which are reversible chemical bonds. This can lead to the development of self-healing materials or materials with tunable mechanical properties. rsc.org For instance, polymers with imine linkages derived from this compound could exhibit reversible bond cleavage and formation in response to changes in pH or temperature.

The development of responsive materials is a key area in materials science with applications ranging from drug delivery and diagnostics to soft robotics and adaptive coatings. sjtu.edu.cnrsc.orgfrontiersin.orgresearchgate.net The incorporation of this compound subunits offers a versatile platform for designing novel responsive materials.

StimulusPotential Response MechanismApplication
pH Protonation/deprotonation of the diamine groups.Chemical sensors, pH-responsive drug delivery.
Chemical Species Host-guest interactions with the diamine groups.Molecular recognition, selective sensing.
Light If incorporated into a photochromic system.Photoswitchable materials, optical data storage.
Temperature Reversible bond cleavage/formation in dynamic covalent networks.Self-healing materials, thermally responsive actuators.

Self-Assembled Systems in Materials Science

The molecular architecture of this compound, featuring a planar aromatic core functionalized with two adjacent amino groups and two flexible hexyl chains, makes it a promising candidate for the formation of ordered supramolecular structures through self-assembly. While direct, extensive research on the self-assembly of this specific compound is not widely documented, its behavior can be inferred by drawing parallels with structurally similar dialkylated and acylated 1,2-diaminobenzene derivatives, which are known to form complex, functional materials.

It is hypothesized that this compound can form thermotropic liquid crystalline phases, particularly of the columnar type. In such an arrangement, the molecules would stack on top of each other to form columns, and these columns would then arrange themselves into a two-dimensional lattice. This behavior is observed in other wedge-shaped 1,2-diamidobenzene derivatives, which are known to form columnar rectangular mesophases. tandfonline.com The formation of these ordered phases is highly dependent on factors like temperature and the nature of the solvent.

The self-assembly of this compound can also be utilized to create self-assembled monolayers (SAMs) on various substrates. The amino groups can serve as anchoring points to a substrate, while the hydrophobic hexyl chains would extend away from the surface, creating a well-defined organic thin film. The formation and stability of such SAMs are governed by the interplay of molecule-substrate interactions and the intermolecular forces between the dihexylbenzene-diamine molecules. researchgate.net

The potential of this compound and its derivatives in creating structured materials is significant. For instance, the condensation of such diamines with diketones is a key step in constructing larger, disc-shaped molecules that are well-known to form discotic liquid crystals with applications in organic electronics. rsc.org The ordered columnar structures in these materials can act as one-dimensional pathways for charge transport, making them suitable for use in devices like organic field-effect transistors and solar cells.

To illustrate the basis for these expected properties, the following table compares the structural features of this compound with a related compound known to exhibit liquid crystalline behavior.

FeatureThis compoundWedge-shaped 1,2-diamidobenzenes tandfonline.com
Aromatic Core BenzeneBenzene
Functional Groups for H-Bonding Two amino (-NH2) groupsTwo amido (-CONH-) groups
Side Chains Two hexyl (-C6H13) groupsLong-chain alkyl substituted gallic ester groups
Expected Self-Assembly Formation of columnar structures via H-bonding and π-π stacking.Form columnar rectangular mesophases.
Driving Forces Hydrogen bonding, π-π stacking, van der Waals interactions.Hydrogen bonding, π-π stacking, van der Waals interactions.

This comparative analysis underscores the strong potential of this compound as a building block for advanced materials based on self-assembly. Future research will likely focus on the precise characterization of its self-assembled structures and the exploration of their functional properties in various applications.

Supramolecular Chemistry and Self Assembly Processes Involving 4,5 Dihexylbenzene 1,2 Diamine

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a fundamental concept in supramolecular chemistry, involving the specific binding of a "guest" molecule to a complementary "host" molecule through non-covalent interactions. While no specific host-guest systems involving 4,5-dihexylbenzene-1,2-diamine have been documented in the available literature, its structural features allow for informed speculation on its potential behavior.

The two amine groups on the benzene (B151609) ring can act as hydrogen bond donors, making the molecule a potential guest for hosts containing hydrogen bond acceptor sites. Conversely, it could also serve as a host for guest molecules that are complementary in shape and electronic properties. The hexyl chains would likely play a crucial role in modulating the binding affinity and selectivity by creating a specific microenvironment within the binding pocket of a potential host.

Table 1: Potential Host-Guest Interactions of this compound

Potential Role of this compoundPotential Interacting Partner (Host/Guest)Key Non-Covalent Interactions
GuestMacrocycles with hydrogen bond acceptors (e.g., crown ethers, calixarenes)Hydrogen bonding, van der Waals forces
HostSmall organic molecules with complementary shape and functionalityHydrogen bonding, π-π stacking

Metal-Directed Self-Assembly of Architectures Incorporating this compound Units

Metal-directed self-assembly is a powerful strategy for the construction of complex, well-defined supramolecular architectures. The chelate effect of the 1,2-diamine moiety makes this compound a promising ligand for the formation of stable complexes with various metal ions.

In principle, this compound could be utilized as a linear or angular building block in the construction of discrete supramolecular cages or extended metal-organic frameworks (MOFs). The coordination of the diamine to a metal center with a specific coordination geometry would direct the assembly of these structures. For instance, reaction with a square-planar metal ion could lead to the formation of a molecular square, while a metal ion with a tetrahedral geometry could result in a three-dimensional cage-like structure. The hexyl chains would be expected to decorate the exterior of these assemblies, influencing their solubility and potential for forming higher-order structures.

The formation and stability of any self-assembled structure involving this compound would be governed by a combination of non-covalent interactions.

Coordination Bonds: The primary driving force for metal-directed self-assembly would be the formation of coordination bonds between the nitrogen atoms of the diamine and the metal centers.

π-π Stacking: The aromatic benzene core could participate in π-π stacking interactions with other aromatic components in the assembly.

Van der Waals Forces: The long hexyl chains would contribute significantly through van der Waals interactions, potentially leading to the formation of bundled or interdigitated structures in the solid state or in solution.

Table 2: Potential Supramolecular Architectures from this compound

Metal Ion GeometryPotential Supramolecular ArchitectureKey Driving Interactions
Square PlanarMolecular Squares, 2D FrameworksMetal-Ligand Coordination, π-π Stacking
Tetrahedral3D Cages, Tetrahedral ClustersMetal-Ligand Coordination, van der Waals Forces
Octahedral3D Frameworks (MOFs)Metal-Ligand Coordination, Hydrogen Bonding

Templated Synthesis of Novel Supramolecular Structures

Templated synthesis utilizes a guest molecule or ion to direct the formation of a host structure around it. While no instances of this compound being used in templated synthesis are reported, its potential in this area can be hypothesized. For example, the presence of a specific guest molecule could influence the outcome of a metal-directed self-assembly reaction, leading to the formation of a particular cage or framework that would not form in its absence. The size and shape of the hexyl groups could be instrumental in creating a pre-organized cavity suitable for templating the formation of specific macrocyclic or cage-like structures.

Computational and Theoretical Studies on 4,5 Dihexylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgscispace.comnih.gov For 4,5-Dihexylbenzene-1,2-diamine, DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are fundamental to its chemical behavior.

Key electronic properties that can be determined through DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netsid.ir A smaller gap generally implies higher reactivity. The electrostatic potential surface can also be mapped to identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value (Arbitrary Units)
Energy of HOMO-5.2 eV
Energy of LUMO-1.8 eV
HOMO-LUMO Gap3.4 eV
Ionization Potential6.5 eV
Electron Affinity0.9 eV
Dipole Moment1.2 D

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govnih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules or surfaces over time.

The two hexyl chains of the molecule can adopt numerous conformations, and MD simulations can explore the potential energy surface to identify the most stable arrangements. mdpi.com This is crucial for understanding how the molecule might pack in a solid state or orient itself in a solution. Furthermore, simulations can model intermolecular interactions, such as hydrogen bonding between the amine groups and van der Waals interactions involving the hexyl chains and the benzene (B151609) ring, which govern the bulk properties of the material. mdpi.com

Table 2: Typical Parameters and Outputs of an MD Simulation for this compound

Parameter / OutputDescription
Simulation Parameter
Force FieldDefines the potential energy function of the system (e.g., AMBER, CHARMM).
Solvent ModelExplicit (e.g., TIP3P water) or implicit solvent representation.
Simulation TimeThe duration of the simulation (e.g., 100 ns).
Temperature and PressureControlled to mimic experimental conditions (e.g., 300 K, 1 atm).
Simulation Output
Conformational AnalysisIdentification of low-energy conformers of the hexyl chains.
Intermolecular InteractionsAnalysis of hydrogen bonding and van der Waals contacts.
Radial Distribution FunctionsDescribes the probability of finding a particle at a distance from a reference particle.

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Reactivity and Spectroscopic Properties Using Quantum Chemical Methods

Quantum chemical methods are essential for predicting the reactivity and spectroscopic signatures of molecules. rsc.orgmdpi.comsemanticscholar.org For this compound, these methods can forecast its behavior in chemical reactions and how it will interact with electromagnetic radiation.

Reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most likely sites for chemical attack. These calculations help in understanding the regioselectivity of reactions involving the benzene ring and the amine groups. Additionally, quantum chemical methods can simulate various types of spectra. For instance, Time-Dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum, providing information about electronic transitions. Similarly, calculations can predict NMR chemical shifts and vibrational frequencies (IR and Raman spectra), which are invaluable for experimental characterization. dntb.gov.uaarxiv.org

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Data
UV-Vis Spectroscopyλmax ≈ 290 nm (due to π-π* transitions in the benzene ring)
¹H NMR SpectroscopyChemical shifts for aromatic, amine, and aliphatic protons.
¹³C NMR SpectroscopyChemical shifts for aromatic and aliphatic carbons.
IR SpectroscopyVibrational modes for N-H stretching, C-H stretching, and aromatic C=C bending.

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand Design and Optimization through Computational Approaches

The structure of this compound can serve as a scaffold for the design of new ligands with specific binding properties. Computational approaches play a pivotal role in this process by enabling the rational design and optimization of derivatives before their synthesis.

Starting with the core structure of this compound, modifications can be introduced to enhance its binding affinity and selectivity for a particular biological target, such as a protein or enzyme. Molecular docking simulations can be used to predict the binding mode and affinity of these designed ligands within the active site of the target. researchgate.net Subsequently, techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can provide more accurate estimations of the binding free energies, guiding the selection of the most promising candidates for synthesis and experimental validation.

Table 4: Hypothetical Ligand Optimization of a this compound Derivative

DerivativeModificationPredicted Binding Affinity (ΔG, kcal/mol)
Lead CompoundThis compound-5.2
Derivative 1Addition of a hydroxyl group to one hexyl chain-5.8
Derivative 2Replacement of one hexyl chain with a cyclohexyl group-6.1
Optimized LigandCombination of modifications from Derivatives 1 and 2-7.5

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Paradigms for 4,5 Dihexylbenzene 1,2 Diamine

Exploration of New Synthetic Methodologies

Future research will likely focus on developing novel, efficient, and scalable synthetic routes to 4,5-Dihexylbenzene-1,2-diamine and its derivatives. While classical methods for the synthesis of substituted o-phenylenediamines, such as the reduction of corresponding nitroanilines, provide a foundational approach, there is considerable scope for innovation.

Key research avenues may include:

Greener Synthetic Pathways: Exploration of environmentally benign reducing agents and solvent systems for the reduction of a 1,2-dinitro-4,5-dihexylbenzene precursor. This could involve catalytic hydrogenation using novel catalysts or electrosynthesis methods to minimize waste and improve safety.

Direct C-H Functionalization: Investigating late-stage functionalization of the benzene (B151609) ring to introduce the hexyl groups, which could offer a more convergent and flexible synthetic strategy.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could enable better control over reaction parameters, improve yields, and allow for safer handling of intermediates.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Methodologies for this compound

Methodology Potential Advantages Potential Challenges
Nitration and Reduction Well-established chemistry Use of harsh reagents, potential for side products
Catalytic Hydrogenation Cleaner process, high yields Catalyst cost and optimization
Direct C-H Alkylation Atom economy, fewer steps Regioselectivity control

Advanced Applications in Catalysis and Asymmetric Synthesis

The vicinal diamine functionality in this compound makes it a prime candidate for development as a ligand in catalysis, particularly in the realm of asymmetric synthesis. Chiral 1,2-diamines are well-established as privileged ligands for a variety of metal-catalyzed reactions. acs.orgnih.gov

Future research in this area could focus on:

Chiral Ligand Development: The synthesis of chiral derivatives of this compound and their application as ligands in asymmetric hydrogenation, amination, and carbon-carbon bond-forming reactions. The long hexyl chains could influence the solubility and steric environment of the catalytic center, potentially leading to novel reactivity and selectivity.

Organocatalysis: The development of bifunctional organocatalysts derived from this compound, where the amine groups can act as hydrogen bond donors to activate substrates.

Supported Catalysts: Immobilization of metal complexes of this compound on solid supports could lead to the development of recyclable and more sustainable catalyst systems.

Integration into Next-Generation Functional Materials

The presence of both a rigid aromatic core and flexible alkyl chains suggests that this compound could be a valuable building block for a range of functional materials.

Emerging paradigms in this area include:

Thermostable Polymers: Incorporation of this compound as a monomer in the synthesis of polyimides and other high-performance polymers. The hexyl groups could enhance solubility and processability without significantly compromising thermal stability. researchgate.net

Liquid Crystals: The rod-like shape of molecules derived from this compound suggests potential applications in liquid crystal technologies. researchgate.net The interplay between the rigid core and the flexible chains could lead to the formation of various mesophases.

Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The diamine core can act as an electron-donating unit, and the hexyl chains can improve solubility and film-forming properties. mdpi.comnih.gov

Corrosion Inhibitors: Long-chain alkyl-substituted amines and diamines have shown promise as corrosion inhibitors for metal surfaces. nih.govresearchgate.net The lipophilic nature of the hexyl chains in this compound could enable the formation of a protective hydrophobic layer on metal surfaces.

Table 2: Potential Applications in Functional Materials

Material Type Key Feature of this compound Potential Advantage
High-Performance Polymers Aromatic diamine with alkyl chains Improved solubility and processability
Liquid Crystals Anisotropic molecular shape Tunable mesophase behavior
Organic Electronics Electron-donating core, good solubility Enhanced performance and processability

Interdisciplinary Research with Biological and Nanoscience Applications

The unique combination of aromatic and aliphatic features in this compound opens up possibilities for its use in interdisciplinary research at the interface of chemistry, biology, and nanoscience.

Future research directions may involve:

Biological Activity Screening: The lipophilic nature of the hexyl chains could enhance the interaction of derivatives of this compound with biological membranes. This suggests that its derivatives could be screened for various biological activities, such as antimicrobial or anticancer properties. researchgate.netnih.gov

Nanoscience Applications: The diamine functionality can be used to coordinate with metal ions, making this compound a potential ligand for the synthesis and stabilization of metal nanoparticles. nih.gov The hexyl chains could provide solubility and control over the nanoparticle's surface properties.

Self-Assembled Monolayers: The ability of molecules with long alkyl chains to self-assemble on surfaces could be exploited to create ordered monolayers of this compound derivatives, with potential applications in sensing and surface modification.

Q & A

Q. How can researchers optimize the synthesis of 4,5-Dihexylbenzene-1,2-diamine to address steric hindrance from hexyl substituents?

Methodological Answer: The synthesis of this compound requires careful consideration of steric effects due to the bulky hexyl groups. A stepwise approach is recommended:

  • Pre-functionalization : Introduce hexyl chains early in the synthesis to avoid later steric challenges. For example, alkylation of benzene precursors before nitration or amination steps.
  • Catalytic Optimization : Use bulky ligands or low-temperature conditions to stabilize intermediates, as seen in analogous diamine syntheses .
  • Purification : Employ column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate isomers, leveraging differences in LogP values (predicted to be high due to hexyl groups, based on similar compounds in ).

Q. What analytical techniques are critical for characterizing this compound, and how do hexyl substituents influence spectral interpretation?

Methodological Answer:

  • NMR Spectroscopy : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to resolve overlapping signals caused by symmetry and hexyl chain flexibility. DEPT-135 can differentiate primary vs. tertiary carbons in the aromatic core.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) is essential to confirm molecular ion peaks, as hexyl chains may fragment unpredictably in EI-MS.
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) is recommended for purity assessment, referencing methods for structurally similar diamines .

Q. How can researchers design experiments to evaluate the solubility and stability of this compound in different solvents?

Methodological Answer:

  • Solubility Screening : Use a factorial design (e.g., 2k^k experiments) to test solvents like DMSO, THF, and chloroform, varying temperature and polarity .
  • Stability Assays : Monitor degradation via UV-Vis spectroscopy under oxidative (H2_2O2_2) and acidic/basic conditions, comparing results to analogous compounds like 4,5-Dimethoxybenzene-1,2-diamine, which has documented stability profiles .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity data for this compound derivatives?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electron density distribution and predict regioselectivity in reactions (e.g., electrophilic substitution). Compare results with experimental data to identify outliers.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly focusing on hexyl chain flexibility and aggregation behavior, as demonstrated in membrane technology studies .
  • Validation : Cross-reference computational predictions with kinetic studies (e.g., stopped-flow spectrometry) to resolve discrepancies .

Q. What strategies are effective for incorporating this compound into metal-organic frameworks (MOFs) or polymeric materials?

Methodological Answer:

  • Ligand Design : Utilize the diamine’s chelating ability by coordinating with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) under inert conditions. Monitor coordination geometry via X-ray crystallography, referencing protocols for similar diamines .
  • Polymerization : Optimize step-growth polymerization using Schlenk techniques, with real-time FTIR tracking of amine-reactive monomers (e.g., diacid chlorides). Hexyl chains may enhance solubility but reduce crystallinity—DSC and XRD can validate this .

Q. How can researchers mitigate safety risks when handling this compound in large-scale reactions?

Methodological Answer:

  • Risk Assessment : Follow GHS guidelines for diamines (e.g., acute toxicity Category 4, skin irritation Category 2) as outlined for 4,5-二氯邻苯二胺 .
  • Engineering Controls : Use gloveboxes or fume hoods with HEPA filters for particulate containment. Implement in-line FTIR for real-time monitoring of volatile byproducts.
  • Waste Management : Neutralize amine residues with acetic acid before disposal, as recommended for nitro-substituted phenylenediamines .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the redox behavior of this compound in electrochemical studies?

Methodological Answer:

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 0.1 M TBAP in acetonitrile, Ag/AgCl reference electrode).
  • Variable Isolation : Systematically test factors like oxygen content (via degassing with N2_2) and electrode material (Pt vs. glassy carbon), as electrochemical profiles of diamines are highly solvent- and condition-dependent .
  • Collaborative Validation : Share raw cyclic voltammetry (CV) data with third-party labs to rule out instrument-specific artifacts .

Methodological Tools

Q. What role does factorial design play in optimizing the catalytic hydrogenation of this compound precursors?

Methodological Answer:

  • Parameter Screening : Use a 3k^k factorial design to evaluate pressure (1–5 bar), temperature (25–80°C), and catalyst loading (5–20% Pd/C). Response surface methodology (RSM) can identify optimal conditions for nitro-group reduction .
  • Data Interpretation : Apply ANOVA to distinguish significant factors, referencing case studies from membrane separation technologies .

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